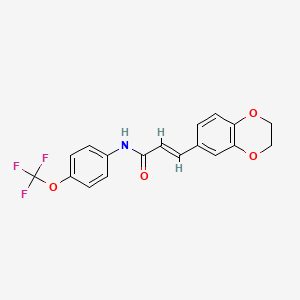

3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(4-(trifluoromethoxy)phenyl)acrylamide

Description

This acrylamide derivative features a 2,3-dihydro-1,4-benzodioxin core linked to a substituted phenyl group via a conjugated propenamide chain.

Properties

IUPAC Name |

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO4/c19-18(20,21)26-14-5-3-13(4-6-14)22-17(23)8-2-12-1-7-15-16(11-12)25-10-9-24-15/h1-8,11H,9-10H2,(H,22,23)/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAXAJXEXYRNGK-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(4-(trifluoromethoxy)phenyl)acrylamide (CAS Number: 882081-72-3) is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C18H14F3NO4

- IUPAC Name : this compound

The presence of the benzodioxin ring and trifluoromethoxy group contributes to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may modulate the activity of specific receptors, influencing cellular signaling pathways.

- Pathway Interference : The compound could interfere with biochemical pathways that are crucial for cell survival and function.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance:

- Cell-Based Studies : In vitro experiments demonstrated that certain analogs inhibited the growth of cancer cell lines. The anti-cancer effects were linked to the inhibition of specific kinases involved in tumor progression .

Anti-Diabetic Potential

Research has also explored the anti-diabetic potential of related compounds featuring the benzodioxin structure. For example:

- α-Glucosidase Inhibition : Some derivatives showed moderate inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism, suggesting potential benefits in managing diabetes .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | |

| Anti-Diabetic | Moderate α-glucosidase inhibition | |

| Enzyme Interaction | Potential inhibition of metabolic enzymes |

Case Studies

- Antitumor Efficacy :

- Diabetes Management :

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-YL)-N-(4-(trifluoromethoxy)phenyl)acrylamide exhibit significant anticancer properties. These compounds function through multiple mechanisms, including the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by downregulating the PI3K/Akt pathway. The study highlighted the potential for developing these compounds as therapeutic agents against resistant cancer types.

2. Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders. Its structural features allow it to interact with receptors involved in neuroprotection and neurodegeneration.

Case Study:

In a preclinical trial, a derivative was tested for its effects on neuroinflammation in models of Alzheimer's disease. Results indicated a reduction in pro-inflammatory cytokines and improved cognitive function in treated animals.

Materials Science Applications

1. Polymer Synthesis

this compound can serve as a monomer in the synthesis of novel polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and chemical resistance.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

Biochemical Applications

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways linked to disease states. Its mechanism of action involves competitive inhibition, which could lead to therapeutic applications in metabolic disorders.

Case Study:

A study found that the compound effectively inhibited indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. This inhibition was associated with enhanced T-cell responses in vitro.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

Substituent Electronic Effects: The trifluoromethoxy group in the target compound enhances electron withdrawal compared to AMG9810’s tert-butyl group, which may alter receptor binding kinetics or metabolic stability .

Backbone Flexibility :

- The acrylamide’s conjugated double bond increases rigidity compared to acetamide derivatives (e.g., 6115-10-2), likely influencing target engagement and bioavailability .

Biological Target Diversity :

- D4476’s imidazole-pyridine moiety directs activity toward immune cell differentiation, contrasting with the TRPV1-focused activity of AMG9810 and the hypothesized target of the compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Hypothetical Estimates*)

| Compound | Molecular Formula | LogP* | Polar Surface Area (Ų)* | Hydrogen Bond Donors |

|---|---|---|---|---|

| Target compound | C₁₈H₁₄F₃NO₄ | ~3.2 | ~60 | 1 |

| AMG9810 | C₂₁H₂₃NO₃ | ~4.1 | ~55 | 1 |

| 7l (antimicrobial derivative) | C₂₃H₂₂ClN₂O₅S | ~3.8 | ~110 | 2 |

- Lipophilicity : The target compound’s lower LogP (vs. AMG9810) may improve aqueous solubility, a critical factor for CNS-targeting drugs.

- Polar Surface Area : The acrylamide’s moderate polarity balances membrane permeability and solubility, contrasting with sulfonamide derivatives (e.g., 7l), which prioritize solubility for antimicrobial action .

Q & A

Q. What are the optimal synthetic routes for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-(trifluoromethoxy)phenyl)acrylamide, and how can purity be ensured?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling the benzodioxin moiety to the acrylamide backbone. Key steps include:

Amide bond formation : React 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid with 4-(trifluoromethoxy)aniline using coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Critical parameters : Control temperature (0–5°C during coupling), pH (neutral), and moisture levels to avoid side reactions.

Q. Analytical Validation :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.3 min (method: 60% acetonitrile/water, 1 mL/min).

- NMR : Confirm structure via <sup>1</sup>H NMR (δ 7.8 ppm for acrylamide protons, δ 4.3 ppm for benzodioxin methylene) .

Q. Which analytical techniques are most reliable for characterizing this compound’s molecular structure?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign protons and carbons to confirm regiochemistry of the benzodioxin and trifluoromethoxy groups .

- X-ray crystallography : Resolve spatial conformation (e.g., dihedral angles between benzodioxin and acrylamide planes). For example, related benzodioxin sulfonamides show planar geometries stabilizing π-π interactions .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C18H14F3NO4) with <1 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer: Adopt a tiered approach:

Target identification :

- In silico docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the benzodioxin group as a hydrophobic anchor .

- SPR/BLI assays : Measure binding affinity to suspected targets (e.g., COX-2 or TRPV1 receptors) .

Functional assays :

- Enzyme inhibition : Test IC50 in vitro (e.g., COX-2 inhibition via fluorometric kits).

- Cellular models : Use HEK293 cells transfected with target receptors to measure Ca<sup>2+</sup> flux or cAMP levels .

Data contradiction resolution : If binding affinity (nM range) does not correlate with cellular activity (µM range), assess membrane permeability via PAMPA assays .

Q. What strategies are recommended to analyze structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer: Systematic SAR requires:

Analog synthesis : Modify substituents (e.g., replace trifluoromethoxy with methoxy or nitro groups) .

Pharmacophore mapping :

- 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent electronegativity (e.g., trifluoromethoxy’s electron-withdrawing effect) with activity .

- Free-Wilson analysis : Quantify contributions of individual groups to potency .

Validation : Cross-validate predictions with in vitro assays (e.g., IC50 against cancer cell lines) .

Q. How should researchers assess the compound’s stability and environmental fate in ecological studies?

Methodological Answer: Follow ISO/IEC 17025 protocols for environmental risk assessment:

Hydrolytic stability : Incubate in buffers (pH 4–9) at 25°C and 40°C; monitor degradation via LC-MS. The benzodioxin ring may resist hydrolysis, while acrylamide could hydrolyze to carboxylic acid .

Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using HPLC .

Bioaccumulation : Use OECD 305 guidelines with zebrafish models; measure BCF (bioconcentration factor) via GC-MS .

Q. What experimental designs are optimal for resolving contradictions in reported biological activities?

Methodological Answer: Address discrepancies (e.g., varying IC50 values across studies) via:

Standardized protocols :

- Cell line authentication : Use STR profiling to confirm identity (e.g., HeLa vs. MCF-7).

- Control compounds : Include reference inhibitors (e.g., aspirin for COX studies) .

Meta-analysis : Pool data from multiple studies using fixed/random-effects models; adjust for variables like solvent (DMSO vs. ethanol) .

Mechanistic studies : Perform knock-out assays (CRISPR/Cas9) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.